Tert-butyl 4-anilinophenylcarbamate
Description
Tert-butyl 4-anilinophenylcarbamate is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protective group attached to an aniline-substituted phenyl ring. Its structure combines the stability of the Boc group with the reactivity of the aniline moiety, enabling selective modifications in multi-step syntheses.
Properties
Molecular Formula |
C17H20N2O2 |
|---|---|
Molecular Weight |
284.35g/mol |
IUPAC Name |
tert-butyl N-(4-anilinophenyl)carbamate |
InChI |
InChI=1S/C17H20N2O2/c1-17(2,3)21-16(20)19-15-11-9-14(10-12-15)18-13-7-5-4-6-8-13/h4-12,18H,1-3H3,(H,19,20) |
InChI Key |
DVWIBSBYHFFKJE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)NC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)NC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To evaluate the properties of Tert-butyl 4-anilinophenylcarbamate, we analyze three structurally related carbamates:
Key Comparative Insights :
Functional Group Influence on Reactivity: The 4-chlorophenethyl group in Tert-butyl (4-chlorophenethyl)carbamate confers resistance to oxidation compared to the aniline group in the target compound, which is prone to electrophilic substitution . The methoxyphenyl and hydroxymethyl groups in the pyrrolidine-based carbamate enhance solubility in polar solvents, a trait absent in the more hydrophobic 4-anilinophenylcarbamate .
Stability and Storage: All Boc-protected carbamates exhibit stability under dry, room-temperature conditions.
In contrast, tert-butyl N-[(4-aminophenyl)methyl]-N-methylcarbamate (a closer analog to the target compound) lacks comprehensive toxicological data, suggesting caution during handling .
Synthetic Utility: The Boc group in all compounds facilitates deprotection under mild acidic conditions (e.g., TFA or HCl). However, the 4-anilinophenylcarbamate’s aromatic amine may enable conjugation with electrophiles (e.g., sulfonyl chlorides), a feature less exploited in the chlorophenethyl variant .
Research Findings and Limitations
- Gaps in Data: No peer-reviewed studies directly address the synthesis, bioactivity, or industrial applications of this compound.
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